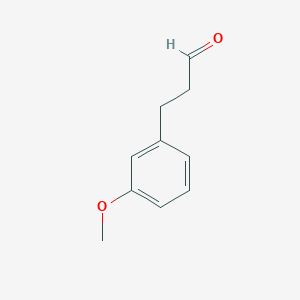

3-(3-Methoxyphenyl)propionaldehyde

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-(3-methoxyphenyl)propanal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O2/c1-12-10-6-2-4-9(8-10)5-3-7-11/h2,4,6-8H,3,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPSGIRHXVDIZJN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)CCC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20465359 | |

| Record name | 3-(3-METHOXYPHENYL)PROPIONALDEHYDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20465359 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40138-66-7 | |

| Record name | 3-(3-METHOXYPHENYL)PROPIONALDEHYDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20465359 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-(3-Methoxyphenyl)propionaldehyde: Chemical Properties, Structure, and Applications

This guide provides a comprehensive technical overview of 3-(3-Methoxyphenyl)propionaldehyde, a key aromatic aldehyde intermediate. It is intended for researchers, scientists, and professionals in drug development and fine chemical synthesis. This document delves into the compound's core chemical and physical properties, offers a detailed structural analysis supported by spectroscopic data, outlines a robust synthesis protocol, and discusses its reactivity and applications.

Compound Identification and Core Properties

This compound is an organic compound characterized by a propanal group attached to a methoxy-substituted benzene ring at the meta-position. This substitution pattern is crucial to its chemical behavior and applications.

Chemical Identifiers:

-

IUPAC Name: 3-(3-methoxyphenyl)propanal

-

Synonyms: Benzenepropanal, 3-Methoxy-; 3-(m-Methoxyphenyl)propionaldehyde[1][2]

The physical and chemical properties of this compound are summarized in the table below. These properties are essential for its handling, storage, and application in various chemical processes.

| Property | Value | Source(s) |

| Appearance | Colorless to light yellow liquid | [1] |

| Odor | Floral scent | [1] |

| Boiling Point | 230-235 °C (at 760 Torr) 80 °C (at 0.1 Torr) | [1][2] |

| Density | 1.025 - 1.11 g/mL | [1][2] |

| Solubility | Soluble in organic solvents (alcohols, ethers); insoluble in water. | [1] |

| Storage Conditions | Keep in a dark place, under an inert atmosphere. Store in a freezer at -20°C. | [1][2] |

Structural Elucidation and Spectroscopic Analysis

The structural arrangement of this compound, specifically the interplay between the aldehyde functional group and the methoxy-substituted aromatic ring, dictates its reactivity. Spectroscopic methods provide the definitive means for its structural confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework.

-

¹H NMR: The proton NMR spectrum will exhibit characteristic signals corresponding to the aldehydic proton, the aromatic protons, the methoxy group protons, and the two methylene groups of the propyl chain. The aldehydic proton is expected to appear as a triplet around δ 9.8 ppm. The aromatic protons will show a complex splitting pattern in the δ 6.7-7.2 ppm region, characteristic of a 1,3-disubstituted benzene ring. The methoxy protons will be a sharp singlet around δ 3.8 ppm. The two methylene groups will appear as triplets between δ 2.7 and 3.0 ppm.

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for the carbonyl carbon (around δ 202 ppm), the aromatic carbons (between δ 110-160 ppm), the methoxy carbon (around δ 55 ppm), and the two aliphatic carbons of the propyl chain (in the δ 25-45 ppm range).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule. The IR spectrum of this compound will be dominated by a strong, sharp absorption band around 1720-1740 cm⁻¹ , which is characteristic of the C=O stretching vibration of the aldehyde. Other significant peaks include C-H stretching vibrations of the aldehyde group around 2720 cm⁻¹ and 2820 cm⁻¹ , C=C stretching of the aromatic ring in the 1450-1600 cm⁻¹ region, and the C-O stretching of the methoxy group around 1040 cm⁻¹ and 1250 cm⁻¹ .

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. For this compound, the molecular ion peak (M⁺) would be observed at m/z = 164. Key fragmentation patterns would likely involve the loss of the CHO group and cleavages of the propyl chain, leading to characteristic fragment ions.

Synthesis and Purification

A reliable method for the synthesis of this compound is the oxidation of the corresponding primary alcohol, 3-(3-methoxyphenyl)-1-propanol. This approach prevents over-oxidation to the carboxylic acid by using a mild oxidizing agent.

Experimental Protocol: Oxidation of 3-(3-methoxyphenyl)-1-propanol

Principle: This protocol utilizes Pyridinium Chlorochromate (PCC) as a mild oxidizing agent to convert the primary alcohol to an aldehyde with high selectivity. The reaction is performed in an anhydrous solvent to prevent side reactions.

Materials:

-

3-(3-methoxyphenyl)-1-propanol

-

Pyridinium Chlorochromate (PCC)

-

Anhydrous dichloromethane (DCM)

-

Silica gel (for filtration and chromatography)

-

Diethyl ether

-

Anhydrous magnesium sulfate

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert nitrogen atmosphere, dissolve 3-(3-methoxyphenyl)-1-propanol (1 equivalent) in anhydrous DCM.

-

Addition of Oxidizing Agent: To the stirred solution, add PCC (1.5 equivalents) portion-wise at room temperature. The reaction mixture will turn into a dark brown slurry.

-

Monitoring the Reaction: The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting alcohol spot and the appearance of the product aldehyde spot.

-

Work-up: Upon completion, dilute the reaction mixture with diethyl ether and filter it through a short pad of silica gel to remove the chromium byproducts. Wash the silica pad with additional diethyl ether.

-

Purification: Combine the organic filtrates and remove the solvent under reduced pressure. The resulting crude product is then purified by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield pure this compound.[4]

Chemical Reactivity and Applications

The reactivity of this compound is primarily dictated by the electrophilic nature of the aldehyde's carbonyl carbon. The 3-methoxy group on the phenyl ring has a modest electron-donating effect, which can slightly modulate this reactivity compared to unsubstituted 3-phenylpropionaldehyde.

Reactivity Profile

-

Nucleophilic Addition: The aldehyde group readily undergoes nucleophilic addition reactions. This includes reactions with Grignard reagents, organolithium compounds, and cyanides to form secondary alcohols, and cyanohydrins, respectively. These are fundamental transformations for building molecular complexity.

-

Reduction: The aldehyde can be selectively reduced to the corresponding primary alcohol, 3-(3-methoxyphenyl)-1-propanol, using mild reducing agents like sodium borohydride (NaBH₄). More powerful reducing agents such as lithium aluminum hydride (LiAlH₄) will also effect this transformation.

-

Oxidation: While care must be taken during its synthesis to avoid this, the aldehyde can be oxidized to 3-(3-methoxyphenyl)propanoic acid using common oxidizing agents like potassium permanganate (KMnO₄) or Jones reagent.

-

Wittig Reaction: The aldehyde can react with phosphorus ylides in the Wittig reaction to form alkenes, providing a powerful tool for C=C bond formation.

Applications

-

Fragrance and Flavor Industry: With its pleasant floral scent, this compound is utilized as a fragrance component in perfumes, cosmetics, and other scented products.[1]

-

Pharmaceutical and Agrochemical Synthesis: As a versatile chemical intermediate, it serves as a building block for more complex molecules.[5] The aldehyde functionality allows for a wide range of chemical modifications, making it a valuable precursor in the synthesis of biologically active compounds. Its structural motif can be found in various pharmacophores.

-

Organic Synthesis: In a broader context, it is a useful reagent in organic synthesis for introducing the 3-(3-methoxyphenyl)propyl moiety into larger molecules.

Safety and Handling

Proper handling of this compound is essential in a laboratory or industrial setting.

Hazard Identification:

Precautionary Measures:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[2]

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2]

-

It is recommended to handle this chemical in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves and safety glasses.

Conclusion

This compound is a valuable aromatic aldehyde with a well-defined set of chemical and physical properties. Its synthesis is straightforward, and its reactivity profile makes it a versatile intermediate in various fields, most notably in the fragrance industry and as a building block for complex organic synthesis, including pharmaceutical applications. A thorough understanding of its spectroscopic characteristics is key to its identification and quality control. Adherence to proper safety protocols is mandatory for its handling.

References

Spectroscopic data for 3-(3-Methoxyphenyl)propionaldehyde characterization

An In-depth Technical Guide to the Spectroscopic Characterization of 3-(3-Methoxyphenyl)propionaldehyde

Introduction

This compound is an aromatic aldehyde of significant interest in the synthesis of fine chemicals and pharmaceutical intermediates. Its molecular architecture, featuring a methoxy-substituted benzene ring connected to a propanal chain, presents a unique spectroscopic fingerprint. Accurate structural elucidation and purity assessment are paramount for its application in research and development. This guide provides a comprehensive analysis of the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—used to characterize this compound. We will delve into the causality behind experimental choices and provide detailed interpretations grounded in established chemical principles, ensuring a self-validating approach to structural confirmation.

Molecular Structure and Atom Numbering

A clear understanding of the molecular structure is fundamental to interpreting spectroscopic data. The diagram below illustrates the structure of this compound with a systematic numbering scheme that will be referenced throughout this guide.

Caption: Molecular structure of this compound.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

Principle & Expertise: ¹H NMR spectroscopy is the cornerstone for determining the carbon-hydrogen framework of an organic molecule. By measuring the resonance frequencies of hydrogen nuclei in a magnetic field, we can deduce their chemical environment, count the number of protons of each type, and determine their proximity to one another. For this compound, this technique is indispensable for confirming the substitution pattern of the aromatic ring and the integrity of the propyl chain.

Experimental Protocol: ¹H NMR

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃). The choice of CDCl₃ is based on its excellent solubilizing power for moderately polar organic compounds and its single residual peak, which is easily identifiable.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift calibration (δ = 0.00 ppm).

-

Instrument Setup: Acquire the spectrum on a 400 MHz (or higher) NMR spectrometer. Higher field strengths are chosen to improve signal dispersion and simplify the interpretation of complex multiplets, particularly in the aromatic region.

-

Acquisition Parameters:

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30').

-

Number of Scans: 16-32 scans to achieve an adequate signal-to-noise ratio.

-

Relaxation Delay (D1): 2-5 seconds. A sufficient delay ensures complete relaxation of protons for accurate integration.

-

Acquisition Time: ~4 seconds.

-

Spectral Width: 0-12 ppm.

-

Data Presentation: ¹H NMR

The following table summarizes the experimental ¹H NMR data.[1]

| Signal Label | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| H-9 | 9.82 | Triplet (t) | 1H | CHO |

| H-1, H-3, H-4, H-5 | 6.70 - 7.25 | Multiplet (m) | 4H | Ar-H |

| H-12 | 3.80 | Singlet (s) | 3H | OCH ₃ |

| H-7 | 2.95 | Triplet (t) | 2H | Ar-CH ₂ |

| H-8 | 2.78 | Triplet (t) | 2H | CH ₂-CHO |

In-depth Interpretation

-

Aldehyde Proton (H-9, δ 9.82): The signal at 9.82 ppm is highly deshielded, which is characteristic of an aldehyde proton due to the strong electron-withdrawing effect and magnetic anisotropy of the carbonyl group. It appears as a triplet, indicating coupling to the adjacent methylene protons (H-8).

-

Aromatic Protons (δ 6.70 - 7.25): The complex multiplet in this region integrates to four protons, confirming a disubstituted benzene ring. The meta-substitution pattern and the influence of the electron-donating methoxy group and the electron-withdrawing alkyl chain lead to this overlapping pattern. 2D NMR techniques like COSY would be required for unambiguous assignment of each aromatic proton.

-

Methoxy Protons (H-12, δ 3.80): The sharp singlet at 3.80 ppm, integrating to three protons, is the classic signature of a methoxy group attached to an aromatic ring. Its singlet nature confirms the absence of adjacent protons.

-

Propyl Chain Protons (H-7 & H-8): The two triplets at 2.95 ppm and 2.78 ppm are indicative of an ethyl bridge (-CH₂-CH₂-). The downfield triplet (H-7, δ 2.95) is assigned to the benzylic protons, which are adjacent to the aromatic ring. The upfield triplet (H-8, δ 2.78) corresponds to the methylene group adjacent to the aldehyde carbonyl. The triplet multiplicity arises from coupling to each other.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

Experimental Protocol: ¹³C NMR

-

Sample Preparation: The same sample prepared for ¹H NMR analysis can be used.

-

Instrument Setup: The spectrum is acquired on the same 400 MHz (or higher) spectrometer, observing the ¹³C nucleus (~100 MHz).

-

Acquisition Parameters:

-

Pulse Program: A standard ¹³C experiment with proton decoupling (e.g., 'zgpg30') to ensure each carbon appears as a singlet.

-

Number of Scans: 1024 or more scans are typically required due to the low natural abundance of the ¹³C isotope.

-

Relaxation Delay (D1): 2 seconds.

-

Spectral Width: 0-220 ppm.

-

Data Presentation: Predicted ¹³C NMR

| Predicted Chemical Shift (δ, ppm) | Carbon Assignment | Rationale |

| ~202.0 | C-9 (C=O) | Typical chemical shift for an aldehyde carbonyl carbon. |

| ~159.9 | C-2 (Ar-O) | Aromatic carbon attached to the electron-donating methoxy group, significantly deshielded. |

| ~142.5 | C-6 (Ar-C) | Ipso-carbon attached to the alkyl chain. |

| ~129.6 | C-4 (Ar-CH) | Aromatic methine carbon. |

| ~121.0 | C-5 (Ar-CH) | Aromatic methine carbon, influenced by the ortho-alkyl and para-methoxy groups. |

| ~114.5 | C-3 (Ar-CH) | Aromatic methine carbon. |

| ~111.8 | C-1 (Ar-CH) | Aromatic methine carbon, influenced by the ortho-methoxy and para-alkyl groups. |

| ~55.2 | C-12 (OCH₃) | Characteristic shift for a methoxy carbon. |

| ~45.5 | C-8 (CH₂-CHO) | Aliphatic carbon adjacent to the carbonyl group. |

| ~28.0 | C-7 (Ar-CH₂) | Benzylic carbon, deshielded by the aromatic ring. |

In-depth Interpretation

The predicted ¹³C NMR spectrum shows ten distinct signals, corresponding to the ten unique carbon atoms in the molecule. The aldehyde carbonyl (C-9) is the most downfield signal around 202 ppm. The six aromatic carbons are found between ~111 and ~160 ppm, with the carbon attached to the oxygen (C-2) being the most deshielded due to oxygen's high electronegativity. The methoxy carbon (C-12) appears at its characteristic position around 55 ppm. Finally, the two aliphatic carbons of the propyl chain (C-7 and C-8) are observed in the upfield region.

Infrared (IR) Spectroscopy

Principle & Expertise: IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. Molecular vibrations (stretching, bending) absorb infrared radiation at specific frequencies. For this compound, IR is crucial for the unequivocal identification of the key aldehyde and ether functional groups.

Experimental Protocol: IR

-

Sample Preparation: A thin liquid film of the neat compound is prepared between two sodium chloride (NaCl) or potassium bromide (KBr) plates. This method is chosen for its simplicity and because the compound is a liquid at room temperature.

-

Instrument Setup: The spectrum is recorded using a Fourier-Transform Infrared (FT-IR) spectrometer.

-

Data Acquisition: The spectrum is typically scanned from 4000 cm⁻¹ to 400 cm⁻¹. A background spectrum is recorded first and automatically subtracted from the sample spectrum to eliminate interference from atmospheric CO₂ and H₂O.

Data Presentation: Characteristic IR Absorptions

| Wavenumber (cm⁻¹) | Intensity | Vibration Mode | Functional Group |

| ~2930 | Medium-Strong | C-H Stretch | Alkyl (CH₂) |

| ~2830 & ~2720 | Medium | C-H Stretch (Fermi Doublet) | Aldehyde (CHO) |

| ~1725 | Strong, Sharp | C=O Stretch | Aldehyde (CHO) |

| ~1600 & ~1485 | Medium-Weak | C=C Stretch | Aromatic Ring |

| ~1260 | Strong | C-O Stretch (Asymmetric) | Aryl-Alkyl Ether (Ar-O-CH₃) |

| ~1040 | Strong | C-O Stretch (Symmetric) | Aryl-Alkyl Ether (Ar-O-CH₃) |

| ~780 | Strong | C-H Bend (out-of-plane) | 1,3-disubstituted (meta) Aromatic |

In-depth Interpretation

The IR spectrum provides a clear functional group fingerprint. The most diagnostic peak is the strong, sharp carbonyl (C=O) stretch around 1725 cm⁻¹, characteristic of an aliphatic aldehyde.[3] Its presence is confirmed by the distinctive pair of medium intensity peaks (a Fermi doublet) around 2820 cm⁻¹ and 2720 cm⁻¹, which arise from the stretching of the aldehydic C-H bond.[4] The presence of the methoxy group is confirmed by the strong C-O stretching bands around 1260 cm⁻¹ and 1040 cm⁻¹.[5] Finally, the aromatic ring is identified by the C=C stretching vibrations and the strong out-of-plane C-H bending near 780 cm⁻¹, which is characteristic of a meta-disubstituted benzene ring.

Mass Spectrometry (MS)

Principle & Expertise: Mass spectrometry provides information about the molecular weight and elemental composition of a molecule. In its most common form, Electron Ionization (EI), the molecule is fragmented in a predictable manner, yielding a unique fragmentation pattern that serves as a molecular fingerprint. Gas Chromatography-Mass Spectrometry (GC-MS) is the preferred method for a volatile compound like this, as it provides separation from impurities prior to mass analysis.

Experimental Protocol: GC-MS

Caption: Generalized workflow for the GC-MS analysis.

-

Sample Preparation: Prepare a dilute solution (~100 ppm) of the compound in a volatile organic solvent such as ethyl acetate or dichloromethane.

-

GC Parameters:

-

Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness) is ideal for separating aromatic compounds.

-

Injection: 1 µL injection volume in split mode (e.g., 50:1) to prevent column overloading.

-

Oven Program: Start at 60°C (hold 2 min), then ramp at 10°C/min to 280°C (hold 5 min). This temperature program ensures efficient separation of the analyte from any residual solvent or impurities.[6]

-

-

MS Parameters:

-

Ionization Mode: Electron Ionization (EI) at 70 eV is the standard for generating reproducible fragmentation and library-searchable spectra.[7]

-

Mass Range: Scan from m/z 40 to 400 to ensure capture of the molecular ion and all significant fragments.

-

Temperatures: Ion source at 230°C and quadrupole at 150°C.[7]

-

Data Presentation: Predicted Mass Spectrum

The molecular formula is C₁₀H₁₂O₂, corresponding to a molecular weight of 164.20 g/mol .

| m/z (Mass-to-Charge Ratio) | Predicted Relative Intensity | Proposed Fragment Ion | Fragmentation Pathway |

| 164 | Moderate | [C₁₀H₁₂O₂]⁺• | Molecular Ion (M⁺•) |

| 135 | Moderate | [C₉H₁₁O]⁺ | Loss of formyl radical (•CHO) via alpha-cleavage. |

| 121 | High | [C₈H₉O]⁺ | Benzylic cleavage, loss of C₂H₃O. More likely, Tropylium ion formation via rearrangement. |

| 91 | Moderate | [C₇H₇]⁺ | Classic tropylium ion from benzylic cleavage. |

| 77 | Moderate | [C₆H₅]⁺ | Loss of methyl from tropylium ion. |

In-depth Interpretation

The mass spectrum is expected to show a discernible molecular ion peak at m/z = 164, confirming the molecular weight. The fragmentation pattern is dictated by the most stable carbocations that can be formed. A key fragmentation would be the formation of a stable benzylic/tropylium-type cation. The base peak is predicted to be at m/z 121, resulting from a rearrangement and cleavage of the side chain, a very common pathway for this type of structure. The presence of a peak at m/z 135 would indicate the loss of the aldehyde group (CHO), further supporting the structure.

Conclusion

The collective evidence from ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry provides a robust and unequivocal characterization of this compound. ¹H NMR confirms the proton framework, including the metasubstituted aromatic ring and the propyl-aldehyde chain. Predicted ¹³C NMR accounts for all ten unique carbon environments. IR spectroscopy validates the presence of the critical aldehyde and methoxy functional groups. Finally, mass spectrometry confirms the molecular weight and provides a fragmentation pattern consistent with the proposed structure. This multi-technique, self-validating workflow exemplifies a rigorous approach to chemical characterization essential for professionals in drug development and chemical research.

References

- 1. Human Metabolome Database: 1H NMR Spectrum (1D, 90 MHz, CDCl3, experimental) (HMDB0033716) [hmdb.ca]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. infrared spectrum of propanal prominent wavenumbers cm-1 detecting aldehyde functional groups present finger print for identification of propionaldehyde image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Synthesis, Structural Characterizations, and Quantum Chemical Investigations on 1-(3-Methoxy-phenyl)-3-naphthalen-1-yl-propenone - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide to the Selective Oxidation of 3-(3-Methoxyphenyl)-1-propanol to 3-(3-Methoxyphenyl)propionaldehyde

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The selective oxidation of primary alcohols to aldehydes is a cornerstone transformation in modern organic synthesis, critical for the construction of complex molecules in pharmaceutical and materials science. Over-oxidation to the corresponding carboxylic acid represents a persistent challenge, necessitating the use of mild and highly selective reagents. This guide provides an in-depth analysis of the synthesis of 3-(3-methoxyphenyl)propionaldehyde from its corresponding primary alcohol, 3-(3-methoxyphenyl)-1-propanol. We will dissect the rationale behind selecting an appropriate oxidant, focusing on the Dess-Martin Periodinane (DMP) oxidation as a field-proven, reliable method. A detailed experimental protocol, mechanistic insights, and troubleshooting strategies are presented to ensure reproducible and high-yielding results.

Strategic Overview: The Challenge of Selective Alcohol Oxidation

The conversion of a primary alcohol to an aldehyde involves a delicate two-electron oxidation. The primary product, an aldehyde, is itself susceptible to further oxidation, which, in the presence of water, can readily form a gem-diol intermediate that proceeds to a carboxylic acid.[1] Therefore, the central challenge lies in arresting the reaction at the aldehyde stage.[2] This requires an oxidizing agent that is potent enough to react with the alcohol but not with the resulting aldehyde under the reaction conditions.

Historically, chromium-based reagents like Pyridinium Chlorochromate (PCC) were widely used.[3][4] While effective, the high toxicity and hazardous waste associated with chromium have driven the development of milder, more environmentally benign alternatives.[5] Modern synthesis heavily favors methods like the Swern oxidation, which uses activated dimethyl sulfoxide (DMSO), and oxidations employing hypervalent iodine compounds, such as Dess-Martin Periodinane (DMP).[6][7]

For the transformation of 3-(3-methoxyphenyl)-1-propanol, a substrate with an electron-rich aromatic ring, the chosen oxidant must also be chemoselective, avoiding unwanted reactions on the methoxy-phenyl group. Both Swern and DMP oxidations excel in this regard due to their mild, non-acidic nature and broad functional group tolerance.[8][9] This guide will focus on the DMP oxidation for its operational simplicity, room temperature conditions, and excellent yields.[10]

Comparative Analysis of Leading Oxidation Methods

Choosing the optimal reagent is a critical decision based on substrate scope, scalability, reaction conditions, and safety. Below is a comparative summary of the most relevant methods for this synthesis.

| Method | Oxidizing Agent System | Typical Conditions | Advantages | Disadvantages |

| Dess-Martin Oxidation | Dess-Martin Periodinane (DMP) | CH₂Cl₂, Room Temp | Very mild, neutral pH, high yields, short reaction times, easy workup, avoids toxic metals.[5][10] | DMP is shock-sensitive/potentially explosive, poor atom economy.[11] |

| Swern Oxidation | (COCl)₂, DMSO, then Et₃N | CH₂Cl₂, -78 °C to RT | Metal-free, high yields, excellent functional group tolerance, aldehyde is not over-oxidized.[6][12] | Requires cryogenic temperatures, produces malodorous dimethyl sulfide (DMS), sensitive to moisture.[13][14] |

| PCC Oxidation | Pyridinium Chlorochromate | CH₂Cl₂, Room Temp | Operationally simple, reliable for many substrates.[15] | Toxic Cr(VI) reagent, acidic nature can affect sensitive substrates, difficult removal of chromium byproducts.[3][16] |

| TEMPO-Catalyzed | TEMPO (cat.), NCS (stoich.) | CH₂Cl₂/H₂O, pH 8.6 | Catalytic, uses inexpensive stoichiometric oxidant, environmentally friendlier.[17] | Can be slower, optimization of pH and phase transfer catalyst may be needed.[18] |

For its combination of mildness, efficiency, and operational simplicity without the need for specialized cryogenic equipment, the Dess-Martin oxidation stands out as a superior choice for lab-scale synthesis of this compound.

The Dess-Martin Periodinane (DMP) Oxidation: Mechanism and Rationale

The DMP oxidation relies on a hypervalent iodine(V) reagent, 1,1,1-triacetoxy-1,1-dihydro-1,2-benziodoxol-3(1H)-one.[5] Its efficacy stems from a ligand exchange and subsequent intramolecular elimination pathway.

Mechanism:

-

Ligand Exchange: The alcohol substrate, 3-(3-methoxyphenyl)-1-propanol, attacks the central iodine atom of the DMP reagent, displacing one of the acetate ligands.[9][19]

-

Intermediate Formation: A deprotonation step follows, leading to the formation of a key periodinane intermediate.

-

Intramolecular Elimination: An acetate ligand acts as a base, abstracting the α-hydrogen from the alcohol carbon. This initiates a concerted elimination, forming the C=O double bond of the aldehyde, releasing acetic acid, and reducing the iodine(V) to an iodine(III) species (iodinane).[19]

This intramolecular mechanism is highly efficient and proceeds rapidly at room temperature. The reaction is often complete within 30-120 minutes.[10] The addition of a small amount of water has been shown to accelerate the reaction rate in some cases.[7]

Caption: Figure 1: Mechanism of the Dess-Martin Oxidation.

Detailed Experimental Protocol

This protocol details the synthesis of this compound from 3-(3-methoxyphenyl)-1-propanol using DMP.

Materials and Reagents:

| Reagent | M.W. ( g/mol ) | Amount | Moles (mmol) | Equivalents |

| 3-(3-methoxyphenyl)-1-propanol | 166.22 | 1.00 g | 6.02 | 1.0 |

| Dess-Martin Periodinane (DMP) | 424.14 | 3.06 g | 7.22 | 1.2 |

| Dichloromethane (DCM), anhydrous | - | 30 mL | - | - |

| Saturated aq. NaHCO₃ | - | 20 mL | - | - |

| 10% aq. Na₂S₂O₃ | - | 20 mL | - | - |

| Brine | - | 20 mL | - | - |

| Anhydrous MgSO₄ or Na₂SO₄ | - | ~2 g | - | - |

Safety Precautions:

-

Conduct the reaction in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

-

Dess-Martin Periodinane (DMP) is shock-sensitive and can be explosive, especially upon heating. Handle with care and avoid grinding.[11]

Procedure:

-

Reaction Setup: To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar, add 3-(3-methoxyphenyl)-1-propanol (1.00 g, 6.02 mmol).

-

Dissolution: Add anhydrous dichloromethane (30 mL) and stir the solution at room temperature under an inert atmosphere (e.g., nitrogen or argon) until the alcohol is fully dissolved.

-

Addition of DMP: Add the Dess-Martin Periodinane (3.06 g, 7.22 mmol) to the stirred solution in one portion. The mixture may become slightly cloudy.

-

Reaction Monitoring: Stir the reaction vigorously at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) (e.g., using a 4:1 Hexane:Ethyl Acetate eluent). The reaction is typically complete in 1-2 hours.

-

Quenching and Work-up: Upon completion, dilute the reaction mixture with an equal volume of diethyl ether (~30 mL). Quench the reaction by adding 20 mL of a 1:1 mixture of saturated aqueous NaHCO₃ and 10% aqueous Na₂S₂O₃. Stir vigorously for 15-20 minutes until the solid byproducts dissolve and the layers become clear.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with saturated aqueous NaHCO₃ (20 mL) and brine (20 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude oil is purified by flash column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient (e.g., starting from 95:5) to afford the pure this compound as a colorless to light yellow liquid.[20]

Caption: Figure 2: Experimental workflow for DMP oxidation.

Troubleshooting and Advanced Considerations

-

Incomplete Reaction: If TLC analysis shows significant starting material after 2 hours, an additional portion of DMP (0.2-0.3 eq) can be added. Ensure the starting materials and solvent are anhydrous, as excess water can hydrolyze the DMP.

-

Streaking on TLC Plate: The byproduct, iodinane, and acetic acid can cause streaking. The bicarbonate/thiosulfate workup is designed to remove these by converting the iodinane byproduct to a water-soluble species and neutralizing the acid.[5]

-

Product Instability: Aldehydes can be prone to air oxidation over time. For long-term storage, it is advisable to keep the purified product under an inert atmosphere and refrigerated. If the aldehyde is an intermediate for a subsequent step, it is often best to use it immediately. In some cases, protecting the aldehyde as an acetal might be necessary if it must be subjected to basic or nucleophilic conditions.[21][22]

Conclusion

The synthesis of this compound from 3-(3-methoxyphenyl)-1-propanol is most effectively and reliably achieved through selective oxidation. The Dess-Martin Periodinane (DMP) oxidation provides a robust, high-yielding, and operationally simple method that avoids the use of toxic heavy metals and harsh reaction conditions. By understanding the underlying mechanism and adhering to a carefully designed experimental protocol, researchers can confidently execute this critical transformation, obtaining the desired aldehyde in high purity for subsequent applications in drug discovery and chemical development.

References

- 1. Alcohol oxidation - Wikipedia [en.wikipedia.org]

- 2. jackwestin.com [jackwestin.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. Pyridinium chlorochromate - Wikipedia [en.wikipedia.org]

- 5. Dess–Martin oxidation - Wikipedia [en.wikipedia.org]

- 6. Swern Oxidation [organic-chemistry.org]

- 7. Dess-Martin Oxidation [organic-chemistry.org]

- 8. Swern oxidation - Wikipedia [en.wikipedia.org]

- 9. alfa-chemistry.com [alfa-chemistry.com]

- 10. glaserr.missouri.edu [glaserr.missouri.edu]

- 11. organic-synthesis.com [organic-synthesis.com]

- 12. Swern Oxidation Mechanism - Chemistry Steps [chemistrysteps.com]

- 13. byjus.com [byjus.com]

- 14. masterorganicchemistry.com [masterorganicchemistry.com]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. Pyridinium Chlorochromate (PCC) [organic-chemistry.org]

- 17. pubs.acs.org [pubs.acs.org]

- 18. Aldehyde synthesis by oxidation of alcohols and rearrangements [organic-chemistry.org]

- 19. Dess–Martin periodinane (DMP) oxidation - Chemistry Steps [chemistrysteps.com]

- 20. pdf.benchchem.com [pdf.benchchem.com]

- 21. Acetals as Protecting Groups for Aldehydes and Ketones - Chemistry Steps [chemistrysteps.com]

- 22. 2.6 Protecting Groups in Synthesis – Organic Chemistry II [kpu.pressbooks.pub]

An In-Depth Technical Guide to the Physical and Chemical Properties of 3-(3-Methoxyphenyl)propionaldehyde

Abstract and Scope

This technical guide provides a comprehensive analysis of 3-(3-Methoxyphenyl)propionaldehyde, a significant aromatic aldehyde derivative. As a bifunctional molecule, its chemical behavior is dictated by the interplay between the reactive aldehyde moiety and the electron-donating methoxy-substituted aromatic ring. This document is structured to serve researchers, medicinal chemists, and process development scientists by elucidating the compound's core physical and chemical characteristics, spectroscopic signature, a validated synthetic protocol, and critical safety information. The insights herein are intended to facilitate its application as a versatile intermediate in the synthesis of complex organic molecules, particularly within the domain of drug discovery and fine chemical manufacturing.

Compound Identification and Structure

The structural foundation of this compound consists of a propanal chain attached to a benzene ring at the 3-position, with a methoxy group substituent at the meta position of the ring. This arrangement is crucial for its reactivity and spectroscopic properties.

-

Chemical Name: this compound

-

Synonyms: Benzenepropanal, 3-Methoxy-[1]

-

CAS Number: 40138-66-7[1]

-

Chemical Structure:

Physical Properties

The physical state and solubility parameters are critical for designing reaction conditions, purification strategies, and formulation studies. The properties of this compound are summarized below.

| Property | Value | Source |

| Molecular Weight | 164.20 g/mol | [1][2] |

| Boiling Point | 80 °C (at 0.1 Torr) | [1][2] |

| Density (Predicted) | 1.025 ± 0.06 g/cm³ | [1][2] |

| Appearance | Liquid (inferred from boiling point) | |

| Storage Temperature | Keep in dark place, Inert atmosphere, Store in freezer, under -20°C | [1][2] |

Chemical Properties and Reactivity

The reactivity of this compound is governed by its two primary functional groups: the aldehyde and the methoxy-substituted phenyl ring.

Aldehyde Group Reactivity

The aldehyde group is a primary site for nucleophilic addition and redox reactions.

-

Oxidation: It can be readily oxidized to the corresponding carboxylic acid, 3-(3-methoxyphenyl)propionic acid, using standard oxidizing agents such as potassium permanganate or Jones reagent.

-

Reduction: The aldehyde can be selectively reduced to the primary alcohol, 3-(3-methoxyphenyl)propan-1-ol, using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄). Catalytic hydrogenation can also achieve this transformation.

-

Nucleophilic Addition: It undergoes reactions typical of aldehydes, including the formation of acetals, imines, and cyanohydrins. It is a key substrate in condensation reactions like the Wittig, aldol, and Knoevenagel reactions, enabling carbon-carbon bond formation, which is fundamental in building more complex molecular scaffolds for drug development.

Aromatic Ring and Methoxy Group Reactivity

The methoxy group is an ortho-, para-directing activator for electrophilic aromatic substitution. However, the presence of the deactivating propyl-aldehyde chain means that reaction conditions must be carefully controlled to achieve desired substitutions on the aromatic ring.

Stability and Storage

Aldehydes are susceptible to oxidation upon exposure to air, forming carboxylic acids. Therefore, this compound should be stored under an inert atmosphere (e.g., nitrogen or argon) at reduced temperatures (-20°C) and protected from light to prevent degradation and polymerization.[1][2]

Spectroscopic Characterization

Spectroscopic analysis is essential for confirming the identity and purity of the compound. The expected spectral data are as follows:

-

¹H NMR (Proton Nuclear Magnetic Resonance):

-

Aldehyde Proton (CHO): A characteristic singlet peak is expected around δ 9.8 ppm.

-

Aromatic Protons (Ar-H): A complex multiplet pattern between δ 6.8 and 7.3 ppm, corresponding to the four protons on the substituted benzene ring.

-

Methylene Protons (CH₂): Two triplets are expected, one for the CH₂ adjacent to the aromatic ring (Ar-CH₂) around δ 2.9 ppm and one for the CH₂ adjacent to the aldehyde group (CH₂-CHO) around δ 2.7 ppm.

-

Methoxy Protons (OCH₃): A sharp singlet corresponding to the three methoxy protons will appear around δ 3.8 ppm.

-

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):

-

Aldehyde Carbonyl (CHO): A peak in the downfield region, typically around δ 202 ppm.

-

Aromatic Carbons (Ar-C): Six distinct peaks are expected in the range of δ 112-160 ppm, including the carbon attached to the methoxy group (C-O) at the higher end of this range.

-

Methoxy Carbon (OCH₃): A signal around δ 55 ppm.

-

Methylene Carbons (CH₂): Two signals in the aliphatic region, expected around δ 45 ppm and δ 28 ppm.

-

-

IR (Infrared) Spectroscopy:

-

C=O Stretch (Aldehyde): A strong, sharp absorption band around 1725 cm⁻¹.[3]

-

C-H Stretch (Aldehyde): Two characteristic medium peaks around 2820 cm⁻¹ and 2720 cm⁻¹.[3]

-

C=C Stretch (Aromatic): Peaks in the 1600-1450 cm⁻¹ region.

-

C-O Stretch (Methoxy): An absorption band typically found around 1250-1050 cm⁻¹.

-

-

MS (Mass Spectrometry):

-

The molecular ion peak (M⁺) would be observed at m/z = 164.20.

-

Common fragmentation patterns would include the loss of the aldehyde group and benzylic cleavage, leading to significant fragments.

-

Synthesis and Experimental Protocols

A reliable method for synthesizing propionaldehydes involves the selective reduction of the corresponding cinnamaldehyde derivative.

Synthetic Pathway: Reduction of 3-Methoxycinnamaldehyde

The selective hydrogenation of the carbon-carbon double bond in 3-methoxycinnamaldehyde provides a direct route to the target compound. This method is advantageous as it is often high-yielding and avoids harsh reagents. The choice of catalyst, such as palladium on a support, is critical to prevent over-reduction of the aldehyde group.

Caption: Synthesis of this compound via catalytic hydrogenation.

Experimental Protocol: Synthesis via Catalytic Hydrogenation

This protocol is adapted from established procedures for selective hydrogenation.[4]

-

Materials: 3-Methoxycinnamaldehyde, 5% Palladium on Carbon (Pd/C), Ethanol (reagent grade), Hydrogen gas (H₂), Celite or filter aid.

-

Apparatus Setup: A three-necked round-bottom flask equipped with a magnetic stirrer, a hydrogen balloon, and a septum.

-

Procedure:

-

To a solution of 3-methoxycinnamaldehyde (1 equivalent) in ethanol, add 5% Pd/C (5-10 mol%).

-

Purge the flask with nitrogen, then evacuate and backfill with hydrogen gas from a balloon.

-

Stir the reaction mixture vigorously at room temperature.

-

-

Reaction Monitoring: The reaction progress is monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to observe the disappearance of the starting material.

-

Workup and Purification:

-

Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the palladium catalyst. The filtration must be done cautiously as Pd/C can be pyrophoric.

-

Wash the filter cake with a small amount of ethanol.

-

Concentrate the filtrate under reduced pressure to remove the solvent.

-

The resulting crude product can be purified by vacuum distillation or column chromatography on silica gel to yield pure this compound.

-

Analytical Protocol: Characterization by NMR Spectroscopy

-

Objective: To confirm the structure and assess the purity of the synthesized product.

-

Rationale: NMR spectroscopy provides detailed information about the molecular structure. A deuterated solvent (e.g., CDCl₃) is used because it is "invisible" in ¹H NMR, preventing solvent signals from obscuring the analyte peaks. Tetramethylsilane (TMS) is added as an internal standard for calibrating the chemical shift to 0 ppm.[3]

-

Procedure:

-

Dissolve 5-10 mg of the purified product in approximately 0.6 mL of deuterated chloroform (CDCl₃).

-

Add a small drop of TMS as an internal standard.

-

Transfer the solution to a 5 mm NMR tube.

-

Acquire ¹H and ¹³C NMR spectra on a suitable spectrometer (e.g., 400 MHz).

-

Process the data and compare the resulting spectra with the expected chemical shifts and integration values outlined in Section 5.0.

-

Applications in Research and Drug Development

This compound is not just a chemical entity but a versatile building block. Its structural motifs are relevant in medicinal chemistry.

-

Scaffold for Biologically Active Molecules: The methoxyphenyl group is a common feature in many pharmaceutical compounds. The propionaldehyde tail provides a reactive handle for elaboration into more complex structures. For instance, related compounds are key intermediates in the synthesis of drugs like tapentadol, a centrally acting analgesic.[5]

-

Combinatorial Chemistry: Its ability to participate in a wide range of chemical reactions makes it a valuable substrate for generating libraries of compounds in the hit-finding stage of drug discovery.[6]

-

Fine Chemical Synthesis: Beyond pharmaceuticals, it serves as a precursor in the synthesis of fragrances, flavorings, and specialty polymers.[7]

Safety and Handling

Proper handling is imperative to ensure laboratory safety.

-

GHS Hazard Statements:

-

Precautionary Measures:

-

Personal Protective Equipment (PPE):

-

Wear safety goggles or a face shield.[9]

-

Wear chemically resistant gloves (e.g., nitrile).

-

Use a lab coat.

-

-

Storage and Disposal:

References

- 1. 3-(3-METHOXY-PHENYL)-PROPIONALDEHYDE | 40138-66-7 [chemicalbook.com]

- 2. chembk.com [chembk.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. US6965055B2 - Process for producing cinnamaldehyde derivatives, use thereof and the like - Google Patents [patents.google.com]

- 5. CN106518635A - Synthesis method for 3-methoxypropiophenone - Google Patents [patents.google.com]

- 6. mdpi.com [mdpi.com]

- 7. chemimpex.com [chemimpex.com]

- 8. static.cymitquimica.com [static.cymitquimica.com]

- 9. assets.thermofisher.com [assets.thermofisher.com]

An In-depth Technical Guide to the Solubility of 3-(3-Methoxyphenyl)propionaldehyde in Organic Solvents

This guide provides a comprehensive technical overview of the solubility characteristics of 3-(3-Methoxyphenyl)propionaldehyde, a key aromatic aldehyde in various research and development applications. Tailored for researchers, scientists, and professionals in drug development, this document delves into the theoretical underpinnings of its solubility, presents available solubility data, and outlines robust experimental protocols for its determination.

Introduction: Understanding the Significance of Solubility

This compound, with the chemical formula C10H12O2, is a colorless to light yellow liquid known for its characteristic floral scent[1]. Its utility spans from being a fragrance ingredient in perfumes and cosmetics to a building block in the synthesis of more complex molecules in the pharmaceutical and specialty chemical industries[1][2]. The solubility of this compound in various organic solvents is a critical parameter that dictates its handling, formulation, reaction kinetics, and purification processes. A thorough understanding of its solubility behavior is paramount for optimizing experimental conditions and ensuring the successful application of this versatile aldehyde.

Physicochemical Properties and Theoretical Solubility Considerations

The solubility of a compound is governed by the principle of "like dissolves like," which suggests that substances with similar polarities and intermolecular forces are more likely to be miscible[3]. The molecular structure of this compound, featuring a methoxy-substituted benzene ring and an aldehyde functional group, imparts a moderate polarity. The presence of the electronegative oxygen atom in the carbonyl group allows for dipole-dipole interactions and hydrogen bonding with protic solvents.

Key Physicochemical Properties:

| Property | Value | Reference |

| Molecular Formula | C10H12O2 | [1] |

| Molar Mass | 164.2 g/mol | [1] |

| Boiling Point | 230-235 °C | [1] |

| Density | ~1.11 g/mL | [1] |

Based on its structure, this compound is expected to be soluble in polar organic solvents such as alcohols and ethers, and insoluble in water[1]. The aromatic ring also contributes to van der Waals forces, which can facilitate solubility in nonpolar aromatic solvents to some extent.

Qualitative Solubility Profile

General observations indicate that this compound exhibits good solubility in common organic solvents.

Table of Qualitative Solubility:

| Solvent | Solubility | Reference |

| Alcohols | Soluble | [1] |

| Ethers | Soluble | [1] |

| Water | Insoluble | [1] |

Predicting Solubility: The Hansen Solubility Parameters (HSP) Approach

A more quantitative prediction of solubility can be achieved using Hansen Solubility Parameters (HSPs). This model deconstructs the total cohesive energy of a substance into three components: dispersion forces (δD), polar forces (δP), and hydrogen bonding (δH)[4][5][6][7][8]. The principle is that substances with similar HSP values are likely to be miscible.

While the specific HSPs for this compound are not published, they can be estimated using group contribution methods[4][6]. For a given solvent, if the "distance" (Ra) between its HSPs and those of the solute is small, good solubility is predicted.

Experimental Determination of Solubility

To obtain precise solubility data, a systematic experimental approach is necessary. The following protocol outlines a standard method for determining the solubility of this compound in a given organic solvent.

Materials and Equipment

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance

-

Vortex mixer

-

Thermostatically controlled shaker or water bath

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

-

Volumetric flasks and pipettes

Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility.

Caption: Experimental workflow for determining the solubility of this compound.

Step-by-Step Protocol

-

Preparation of Saturated Solutions : In a series of vials, add a known volume of the desired organic solvent. To each vial, add an excess amount of this compound to ensure a saturated solution is formed.

-

Equilibration : Seal the vials and place them in a thermostatically controlled shaker or water bath set to the desired temperature. Agitate the samples for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached between the dissolved and undissolved solute.

-

Phase Separation : After equilibration, centrifuge the vials at a high speed to pellet the undissolved solid, leaving a clear supernatant.

-

Sample Extraction and Dilution : Carefully withdraw a precise volume of the clear supernatant using a calibrated pipette. Dilute the aliquot with a known volume of a suitable solvent to bring the concentration within the linear range of the analytical instrument.

-

Quantitative Analysis : Analyze the concentration of this compound in the diluted sample using a validated HPLC or UV-Vis spectrophotometric method.

-

Calculation : The solubility is calculated from the measured concentration, taking into account the dilution factor. The results are typically expressed in units of g/100 mL or mol/L.

Safety and Handling

As with any chemical, proper safety precautions must be observed when handling this compound.

-

General Precautions : Use in a well-ventilated area and avoid contact with skin, eyes, and clothing[9][10][11]. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat[12].

-

Hazards : This compound may cause skin, eye, and respiratory irritation[9][10]. It may be harmful if swallowed or inhaled[9][11].

-

Storage : Store in a cool, dry, and well-ventilated place away from heat and sources of ignition[1][9][11]. Keep the container tightly closed.

For detailed safety information, always refer to the specific Safety Data Sheet (SDS) provided by the manufacturer.

Conclusion

This technical guide has provided a comprehensive overview of the solubility of this compound in organic solvents. By understanding its physicochemical properties, employing predictive models like Hansen Solubility Parameters, and utilizing robust experimental protocols, researchers can effectively manage and optimize processes involving this important aromatic aldehyde. The principles and methodologies outlined herein serve as a valuable resource for scientists and professionals in the field of drug development and chemical research.

References

- 1. chembk.com [chembk.com]

- 2. mdpi.com [mdpi.com]

- 3. chem.ws [chem.ws]

- 4. [PDF] Prediction of Hansen Solubility Parameters with a New Group-Contribution Method | Semantic Scholar [semanticscholar.org]

- 5. researchgate.net [researchgate.net]

- 6. orbit.dtu.dk [orbit.dtu.dk]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Hansen Solubility Parameters Applied to the Extraction of Phytochemicals - PMC [pmc.ncbi.nlm.nih.gov]

- 9. dept.harpercollege.edu [dept.harpercollege.edu]

- 10. assets.thermofisher.cn [assets.thermofisher.cn]

- 11. download.basf.com [download.basf.com]

- 12. echemi.com [echemi.com]

The Emerging Potential of 3-(3-Methoxyphenyl)propionaldehyde in Drug Discovery: A Technical Guide

Abstract

This technical guide delves into the latent potential of 3-(3-Methoxyphenyl)propionaldehyde as a valuable scaffold in modern drug discovery. While traditionally utilized in the fragrance and flavor industries, emerging evidence points towards its utility as a foundational structure for the development of novel therapeutics. This document provides an in-depth analysis of its known biological activities, explores its application as a versatile chemical scaffold for medicinal chemistry, and furnishes detailed experimental protocols for the synthesis and evaluation of its derivatives. We will explore its nascent role in oncology and inflammatory diseases, offering researchers and drug development professionals a comprehensive resource to leverage this promising molecule in their research endeavors.

Introduction: Beyond the Aroma

This compound, a seemingly unassuming aromatic aldehyde, has long been a staple in the perfumer's palette. Its pleasant floral scent has graced countless consumer products. However, to the discerning eye of a medicinal chemist, its true value may lie in its chemical architecture. The methoxyphenyl group is a common motif in a plethora of biologically active compounds, and the propionaldehyde moiety offers a reactive handle for diverse chemical modifications. This unique combination positions this compound as a compelling starting point for the synthesis of novel chemical entities with therapeutic potential. This guide will illuminate the path from a fragrant molecule to a potential drug candidate, providing the scientific rationale and practical methodologies to unlock its hidden value.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a lead compound is fundamental to any drug discovery campaign. The following table summarizes the key properties of this compound.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₂O₂ | --INVALID-LINK-- |

| Molecular Weight | 164.20 g/mol | --INVALID-LINK-- |

| Appearance | Colorless to light yellow liquid | --INVALID-LINK-- |

| Boiling Point | 80 °C at 0.1 Torr | --INVALID-LINK-- |

| Density | 1.025 g/cm³ (Predicted) | --INVALID-LINK-- |

| Solubility | Soluble in organic solvents (alcohols, ethers), insoluble in water | --INVALID-LINK-- |

| SMILES | COc1cccc(CCC=O)c1 | --INVALID-LINK-- |

| InChI Key | QBA13866 | --INVALID-LINK-- |

Known Biological Activities and Therapeutic Potential

While research into the direct therapeutic applications of this compound is still in its early stages, preliminary findings suggest intriguing possibilities in several key areas.

Potential as an Anticancer Agent

Emerging, albeit limited, evidence suggests that this compound may possess anticancer properties. One source has indicated its potential as a therapeutic agent for breast cancer.[1] This claim, while requiring substantial further investigation, is supported by the broader context of methoxyphenyl-containing compounds in oncology. For instance, derivatives of 3-methoxy flavones have been synthesized and evaluated for their anti-breast cancer activity, showing significant cytotoxic effects on MCF-7 and MDA-MB-231 cell lines.[2] Furthermore, novel derivatives of 3-[(4-methoxyphenyl)amino]propanehydrazide have demonstrated notable activity against human glioblastoma and triple-negative breast cancer cell lines.[3] These findings underscore the potential of the methoxyphenyl moiety as a pharmacophore for anticancer drug design. The propionaldehyde group in the parent molecule provides a reactive site for the synthesis of a diverse library of derivatives that can be screened for anticancer activity.

Modulator of Inflammatory Responses

The core structure of this compound is reminiscent of chalcones and other related compounds known to possess anti-inflammatory properties. A recent study detailed the discovery of 1,3-disubstituted prop-2-en-1-one derivatives as potent inhibitors of neutrophilic inflammation.[4] These compounds, which can be synthesized from precursors like 3-methoxyacetophenone, act by modulating the MAPK and Akt signaling pathways.[4] This suggests that the 3-methoxyphenylpropyl scaffold could be a promising starting point for the development of novel anti-inflammatory agents. The aldehyde functionality of this compound can be readily utilized in condensation reactions to generate a variety of α,β-unsaturated ketones for screening in anti-inflammatory assays.

Interaction with Olfactory Receptors: A Niche Application

An interesting and distinct area of application for this compound lies in its interaction with insect olfactory receptors. It has been shown to be a ligand that interacts with the olfactory receptors of the mosquito Aedes aegypti, the primary vector for diseases like dengue and Zika fever.[1] By modulating these receptors, the compound can interfere with the mosquito's ability to detect certain odors, suggesting its potential as an insect repellent or in other vector control strategies.

This compound as a Versatile Chemical Scaffold

The true potential of this compound in drug discovery lies in its utility as a versatile chemical scaffold. Its structure presents multiple avenues for chemical modification, allowing for the systematic exploration of structure-activity relationships (SAR) and the optimization of lead compounds.

Figure 1: Potential synthetic modifications of the this compound scaffold.

The aldehyde functionality is a particularly attractive feature, as it can participate in a wide range of chemical transformations, including:

-

Condensation Reactions: The Claisen-Schmidt condensation with ketones or other aldehydes can yield α,β-unsaturated carbonyl compounds, such as chalcones, which are known to have a broad spectrum of biological activities.

-

Reductive Amination: Reaction with primary or secondary amines in the presence of a reducing agent can generate a diverse array of substituted amines, which are a common feature in many drug molecules.

-

Wittig and Related Reactions: These reactions allow for the extension of the carbon chain and the introduction of double bonds, providing access to a wider range of structural analogs.

-

Cyclization Reactions: The aldehyde can serve as a key functional group in the synthesis of various heterocyclic ring systems, which are privileged structures in medicinal chemistry. Multicomponent reactions, for instance, offer an efficient route to complex heterocyclic phosphonates and other structures.[5]

The aromatic ring also provides opportunities for modification through electrophilic substitution reactions, allowing for the introduction of various substituents to probe the SAR. Furthermore, the methoxy group can be demethylated to a hydroxyl group, which can then be further functionalized.

Experimental Protocols

The following section provides detailed, step-by-step methodologies for key experiments related to the synthesis and evaluation of this compound derivatives.

Synthesis of Chalcone Derivatives

This protocol describes a general procedure for the Claisen-Schmidt condensation of this compound with an acetophenone derivative.

Materials:

-

This compound

-

Substituted acetophenone (e.g., 4'-nitroacetophenone)

-

Ethanol

-

Sodium hydroxide (NaOH)

-

Hydrochloric acid (HCl)

-

Stir plate and stir bar

-

Round-bottom flask

-

Büchner funnel and filter paper

Procedure:

-

Dissolve this compound (1 equivalent) and the substituted acetophenone (1 equivalent) in ethanol in a round-bottom flask.

-

Slowly add an aqueous solution of NaOH (2 equivalents) to the stirred solution at room temperature.

-

Monitor the reaction by thin-layer chromatography (TLC) until the starting materials are consumed.

-

Once the reaction is complete, pour the mixture into a beaker of ice-cold water.

-

Acidify the mixture with dilute HCl to precipitate the chalcone derivative.

-

Collect the solid product by vacuum filtration using a Büchner funnel.

-

Wash the solid with cold water and then recrystallize from a suitable solvent (e.g., ethanol) to obtain the pure chalcone.

-

Characterize the final product by NMR, IR, and mass spectrometry.

Figure 2: Workflow for the synthesis of chalcone derivatives.

In Vitro Anticancer Activity Assay (MTT Assay)

This protocol outlines the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to assess the cytotoxic effects of synthesized derivatives on a cancer cell line (e.g., MDA-MB-231).

Materials:

-

MDA-MB-231 breast cancer cell line

-

DMEM (Dulbecco's Modified Eagle Medium) supplemented with 10% FBS (Fetal Bovine Serum) and 1% penicillin-streptomycin

-

Synthesized compounds dissolved in DMSO

-

MTT solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

96-well plates

-

CO₂ incubator

-

Microplate reader

Procedure:

-

Seed MDA-MB-231 cells in 96-well plates at a density of 5,000 cells per well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

-

Prepare serial dilutions of the synthesized compounds in culture medium.

-

After 24 hours, replace the medium with fresh medium containing various concentrations of the test compounds and a vehicle control (DMSO).

-

Incubate the plates for 48 hours at 37°C in a 5% CO₂ atmosphere.

-

After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.

-

Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability and determine the IC₅₀ value for each compound.

Future Directions and Conclusion

The journey of this compound from a fragrant ingredient to a potential drug discovery tool is just beginning. The preliminary evidence, coupled with the vast chemical space accessible from this scaffold, warrants a more systematic and thorough investigation of its therapeutic potential.

Future research should focus on:

-

Expanding the derivative library: Synthesizing a broader range of analogs to establish a comprehensive SAR for various biological targets.

-

Target identification: Elucidating the specific molecular targets and mechanisms of action for the most promising derivatives.

-

In vivo studies: Evaluating the efficacy and safety of lead compounds in relevant animal models of cancer and inflammation.

References

- 1. This compound | 40138-66-7 | QBA13866 [biosynth.com]

- 2. Design, synthesis, molecular docking and molecular dynamics studies of some 3-methoxy flavone derivatives as an anti-breast cancer agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Discovery of 1,3-disubstituted prop-2-en-1-one derivatives as inhibitors of neutrophilic inflammation via modulation of MAPK and Akt pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 5. BJOC - Multicomponent reactions: A simple and efficient route to heterocyclic phosphonates [beilstein-journals.org]

Mass spectrometry fragmentation pattern of 3-(3-Methoxyphenyl)propionaldehyde

An In-depth Technical Guide to the Mass Spectrometry Fragmentation of 3-(3-Methoxyphenyl)propionaldehyde

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the predicted electron ionization (EI) mass spectrometry fragmentation pattern of this compound. In the absence of a publicly available, experimentally derived mass spectrum for this specific compound, this document leverages foundational principles of mass spectrometry and data from structurally analogous molecules to construct a reliable predictive model. This guide is intended for researchers, analytical chemists, and drug development professionals who require a deep understanding of the molecule's behavior under mass spectrometric conditions for identification, structural elucidation, and quality control purposes. We will explore the primary fragmentation pathways—including benzylic cleavage, alpha-cleavage, and the McLafferty rearrangement—supported by mechanistic diagrams and a detailed experimental protocol for empirical verification.

Introduction

This compound is an aromatic aldehyde of interest in fields ranging from fragrance chemistry to synthetic organic chemistry. Accurate analytical characterization is paramount for its application, and mass spectrometry, particularly coupled with gas chromatography (GC-MS), stands as the definitive technique for its structural confirmation.

The process of electron ionization mass spectrometry (EI-MS) involves bombarding a molecule with high-energy electrons, leading to the formation of a molecular ion (M⁺•) which is often energetically unstable.[1] This instability causes the molecular ion to decompose into a series of smaller, charged fragments and neutral radicals. The resulting mass spectrum, a plot of ion abundance versus mass-to-charge ratio (m/z), serves as a molecular fingerprint. The fragmentation patterns are not random; they are governed by the principles of chemical stability, favoring pathways that produce the most stable carbocations and radicals.[1][2]

This guide will proceed by first outlining the core molecular properties of the target compound. It will then present a detailed prediction of the primary fragment ions and their originating pathways, followed by a visualization of these complex mechanisms. Finally, a robust, field-proven protocol for acquiring an experimental spectrum is provided to serve as a self-validating system for researchers.

Molecular Properties

A foundational understanding of the molecule's basic properties is essential before interpreting its mass spectrum.

| Property | Value |

| Molecular Formula | C₁₀H₁₂O₂ |

| Molecular Weight | 164.20 g/mol |

| IUPAC Name | 3-(3-methoxyphenyl)propanal |

| CAS Number | 74114-61-9 |

Predicted Electron Ionization (EI) Mass Spectrum

The fragmentation of this compound is predicted to be dominated by pathways characteristic of aromatic aldehydes and alkylbenzenes. The following table summarizes the expected major fragment ions.

| m/z | Predicted Relative Intensity | Proposed Fragment Ion | Fragmentation Pathway |

| 164 | Moderate | [C₁₀H₁₂O₂]⁺• | Molecular Ion (M⁺•) |

| 121 | High (Base Peak) | [C₈H₉O]⁺ | Benzylic Cleavage: Loss of a propionaldehyde radical (•C₃H₅O), leading to the formation of a highly stable methoxy-substituted tropylium ion. |

| 135 | Moderate | [C₉H₁₁O]⁺ | Alpha-Cleavage: Loss of the formyl radical (•CHO) from the molecular ion. |

| 136 | Moderate | [C₈H₈O₂]⁺• | McLafferty Rearrangement: Loss of a neutral ethene molecule (C₂H₄) via a six-membered ring transition state.[3][4][5][6] |

| 91 | Moderate | [C₇H₇]⁺ | Loss of formaldehyde (CH₂O) from the m/z 121 ion. |

| 77 | Low to Moderate | [C₆H₅]⁺ | Loss of CO from the m/z 105 ion (if formed) or general aromatic fragmentation. |

Mechanistic Elucidation of Key Fragmentation Pathways

The predicted mass spectrum is a composite of several competing fragmentation pathways. Understanding the mechanisms behind the formation of the most abundant ions is critical for confident spectral interpretation.

Pathway A: Benzylic Cleavage (Formation of the Base Peak, m/z 121)

The most favored fragmentation in many alkyl-substituted aromatic compounds is the cleavage of the bond beta to the aromatic ring (benzylic cleavage).[7][8] This is because the resulting benzylic carbocation is highly resonance-stabilized. In the case of this compound, this cleavage results in the loss of a C₃H₅O radical and the formation of a methoxybenzyl cation. This cation is expected to rearrange into the exceptionally stable methoxytropylium ion structure, which will likely be the most abundant ion in the spectrum (the base peak).

Caption: Benzylic cleavage leading to the stable m/z 121 ion.

Pathway B: Alpha-Cleavage (Formation of m/z 135)

Alpha-cleavage involves the breaking of a bond adjacent to a functional group. For aldehydes, this commonly results in the loss of the formyl radical (•CHO, 29 Da).[9][10][11] This pathway is significant for aromatic aldehydes and is expected to produce a moderately intense peak at m/z 135.

Caption: Alpha-cleavage resulting in the loss of a formyl radical.

Pathway C: McLafferty Rearrangement (Formation of m/z 136)

The McLafferty rearrangement is a characteristic fragmentation for molecules containing a carbonyl group and an accessible gamma-hydrogen.[5][12] The reaction proceeds through a six-membered cyclic transition state, involving the transfer of the gamma-hydrogen to the carbonyl oxygen, followed by cleavage of the alpha-beta bond. This results in the elimination of a neutral alkene (in this case, ethene) and the formation of a new radical cation.[3][4]

Caption: McLafferty rearrangement leading to the loss of neutral ethene.

Overall Predicted Fragmentation Scheme

The interplay of these primary fragmentation events, along with subsequent secondary fragmentations, defines the molecule's mass spectrometric identity.

Caption: Predicted major fragmentation pathways of this compound.

Experimental Protocol: GC-MS Analysis

This protocol provides a robust starting point for the empirical analysis of this compound. Optimization may be necessary based on the specific instrumentation and sample matrix.

5.1. Sample Preparation

-

Standard Preparation: Dissolve approximately 1 mg of this compound standard in 1 mL of high-purity dichloromethane or ethyl acetate to create a 1 mg/mL stock solution.

-

Working Solution: Perform serial dilutions of the stock solution to a final concentration suitable for GC-MS analysis (e.g., 1-10 µg/mL).

5.2. Instrumentation and Conditions

| Parameter | Recommended Setting | Rationale |

| Gas Chromatograph | Agilent 8890 GC System or equivalent | Provides robust and reproducible chromatographic separation. |

| Mass Spectrometer | Agilent 5977B GC/MSD or equivalent | Standard single quadrupole detector for reliable EI-MS analysis. |

| GC Column | HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent | A non-polar column offering excellent separation for a wide range of semi-volatile aromatic compounds. |

| Injection Volume | 1 µL | Standard volume to prevent column overloading. |

| Inlet Temperature | 250 °C | Ensures complete volatilization of the analyte without thermal degradation. |

| Carrier Gas | Helium, constant flow at 1.0 mL/min | Inert carrier gas providing good chromatographic efficiency. |

| Oven Program | Initial: 70 °C (hold 2 min), Ramp: 10 °C/min to 280 °C (hold 5 min) | A general-purpose temperature ramp to separate the analyte from potential impurities. |

| MS Source Temp. | 230 °C | Standard temperature for EI source. |

| MS Quad Temp. | 150 °C | Standard temperature for quadrupole mass filter. |

| Ionization Mode | Electron Ionization (EI) | Standard ionization technique for creating fragment-rich, library-searchable spectra. |

| Ionization Energy | 70 eV | Standard energy that produces reproducible fragmentation patterns consistent with spectral libraries.[2] |

| Mass Scan Range | m/z 40 - 450 | A range that covers the molecular ion and all significant predicted fragments. |

| Solvent Delay | 3 minutes | Prevents the high concentration of solvent from saturating the detector. |

Conclusion

While a definitive, experimentally-derived mass spectrum for this compound is not widely published, a thorough analysis based on the foundational principles of mass spectrometry allows for a highly reliable prediction of its fragmentation behavior. The spectrum is expected to be dominated by a base peak at m/z 121 , resulting from the formation of a stable methoxytropylium ion via benzylic cleavage. Other significant fragments are predicted at m/z 135 due to alpha-cleavage and m/z 136 from a McLafferty rearrangement. This in-depth guide provides the mechanistic understanding and practical protocols necessary for researchers to confidently identify and characterize this compound in their analytical workflows.

References

- 1. chemguide.co.uk [chemguide.co.uk]

- 2. uni-saarland.de [uni-saarland.de]

- 3. youtube.com [youtube.com]

- 4. m.youtube.com [m.youtube.com]

- 5. McLafferty rearrangement - Wikipedia [en.wikipedia.org]

- 6. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 7. Benzylic cleavage and McLafferty rearrangement under electron ionization conditions in the fragmentation of 5,6-dialkyl-2, 4-diarylpyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. ugto.mx [ugto.mx]

- 9. Mass fragmentation of Carbonyl compounds(spectral analysis) | PPTX [slideshare.net]

- 10. amyd.quimica.unam.mx [amyd.quimica.unam.mx]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. McLafferty Rearrangement - Chemistry Steps [chemistrysteps.com]

An In-depth Technical Guide to the Infrared Spectroscopy Characteristic Peaks for 3-(3-Methoxyphenyl)propionaldehyde

This guide provides a detailed analysis of the characteristic infrared (IR) spectroscopy peaks for 3-(3-Methoxyphenyl)propionaldehyde. Tailored for researchers, scientists, and professionals in drug development, this document elucidates the vibrational signatures of the molecule's key functional groups, offering a foundational understanding for structural confirmation and purity assessment.

Introduction: The Role of Infrared Spectroscopy in Molecular Characterization

Infrared (IR) spectroscopy is an indispensable analytical technique for the qualitative identification of functional groups within a molecule. By measuring the absorption of infrared radiation, which excites molecular vibrations, an IR spectrum provides a unique "fingerprint" of a compound. For a molecule with the structural complexity of this compound, IR spectroscopy serves as a rapid and non-destructive method to confirm the presence of its defining aldehyde, aromatic, and ether functionalities. Understanding the expected absorption frequencies is paramount for accurate spectral interpretation.

Molecular Structure and Key Vibrational Modes

To logically deconstruct the IR spectrum, we must first consider the distinct structural components of this compound. Each component possesses unique vibrational modes that give rise to characteristic absorption bands.

Figure 1: Molecular structure of this compound highlighting the key functional groups: aldehyde, methoxy-substituted benzene ring, and the propyl chain.

The primary functional groups to be analyzed are:

-

The Aldehyde Group (-CHO): This group is characterized by a strong carbonyl (C=O) stretch and a distinctive C-H stretch.

-

The Methoxy-Substituted Benzene Ring: This aromatic system will exhibit characteristic aromatic C-H and C=C stretching vibrations, as well as out-of-plane bending modes indicative of the substitution pattern. The methoxy group (-OCH₃) introduces a C-O ether linkage with its own stretching signature.

-